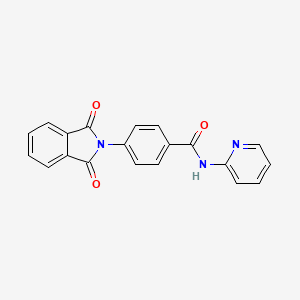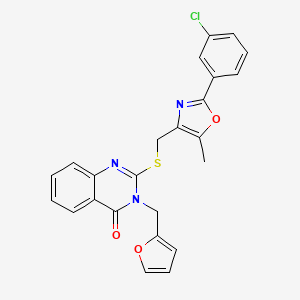
2-(((2-(3-氯苯基)-5-甲基恶唑-4-基)甲基)硫)-3-(呋喃-2-基甲基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one" is a complex organic molecule that appears to be related to various quinazolinone derivatives with potential biological activities. The related compounds in the provided papers exhibit a range of activities, including leukotriene B4 inhibitory activity , H1-antihistaminic activity , and antimicrobial activity . These activities suggest that the compound may also possess similar pharmacological properties.
Synthesis Analysis
The synthesis of related quinazolinone derivatives typically involves multi-step reactions starting from key precursors such as 3-phenylamino-2-thioxo-3H-quinazolin-4-one . Alkylation reactions, treatment with various reagents, and the formation of hybrid structures with other heterocyclic systems, such as 1,3,4-oxadiazole-thione, are common in the synthesis of these compounds . The synthesis process is likely to involve careful selection of reagents and conditions to ensure the correct functional groups are introduced at the desired positions on the quinazolinone scaffold.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of multiple heterocyclic rings, which can influence the molecule's electronic properties and biological activity. Spectroscopic methods such as FTIR and NMR are commonly used to characterize these compounds . Theoretical studies, including DFT and HF methods, can predict the tautomeric forms and provide insights into the electronic structure, as seen in the study of a hybrid 1,3,4-oxadiazole-thione with quinazolin-4-one .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including tautomerism, which is the interconversion between thione and thiol forms . The reactivity of these compounds can also be influenced by the presence of substituents on the phenyl rings and the heterocyclic systems attached to the quinazolinone core. The electrophilic and nucleophilic sites predicted by molecular electrostatic potential (MEP) analysis can guide the understanding of possible reactions and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of various functional groups can also affect these properties. The polarizability and hyperpolarizability values indicate the nonlinear optical (NLO) properties of these compounds, which could be relevant for materials science applications . The antimicrobial screening of these compounds suggests that they could have potential as therapeutic agents .
科学研究应用
H1-抗组胺剂
研究表明,由 2-甲基苯胺合成的新型喹唑啉-4(3H)-酮在体内表现出显着的 H1-抗组胺活性。这些化合物,包括一种变体,2-(3-(4-甲基哌嗪-1-基)丙基硫)-3-(2-甲基苯基)喹唑啉-4(3H)-酮,可保护豚鼠免受组胺诱发的支气管痉挛。它们已被提议作为开发新型 H1-抗组胺剂的先导分子 (Alagarsamy & Parthiban, 2013)。
振动性质和 DFT 研究
已探索了类似化合物 4-(呋喃-2-基甲基)-1-(硫吗啉甲基)-[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮的振动性质和密度泛函理论 (DFT) 研究。该化合物通过 NMR、FT-IR 光谱和质谱合成和表征,其分子晶体结构和构象通过 DFT 计算进行分析 (Sun 等人,2021 年)。
利尿剂
另一项研究重点是合成具有噻唑和 1,3,4-噻二唑等杂环组合的喹唑啉-4(3H)-酮衍生物。对这些化合物进行了利尿活性的评估,其中一种显示出显着的结果,表明在利尿剂开发中的潜力 (Maarouf, El‐Bendary, & Goda, 2004)。
组胺 H4 受体反向激动剂
一项研究鉴别和优化了含喹唑啉的组胺 H(4) 受体 (H(4)R) 化合物。他们发现了对 H1R 和 H4R 具有双重作用的有效 H4R 反向激动剂,由于其抗炎特性而显示出治疗应用的前景 (Smits 等人,2008 年)。
抗菌活性
合成了新型含 1,2,4-三唑基硫醚部分的喹唑啉酮衍生物,并评估了它们的抗菌活性。一些化合物对某些细菌和真菌物种表现出显着的抑制作用,表明它们作为抗菌剂的潜力 (Yan 等人,2016 年)。
抗肿瘤活性
合成了一系列喹唑啉酮衍生物并测试了它们的抗肿瘤活性。一些对各种癌细胞系表现出广泛的光谱效率,突出了它们作为抗癌剂的潜力 (Mohamed 等人,2016 年)。
属性
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S/c1-15-21(26-22(31-15)16-6-4-7-17(25)12-16)14-32-24-27-20-10-3-2-9-19(20)23(29)28(24)13-18-8-5-11-30-18/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZGOZVWORFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)
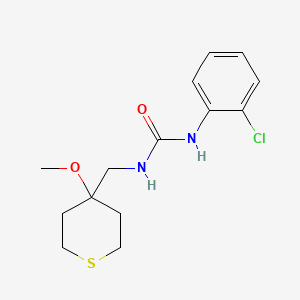
![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)
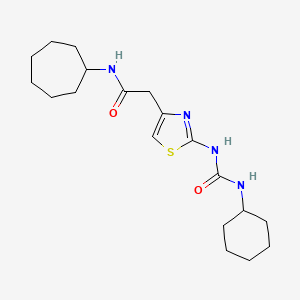
![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)
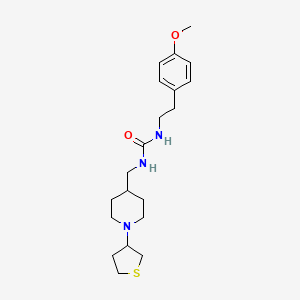
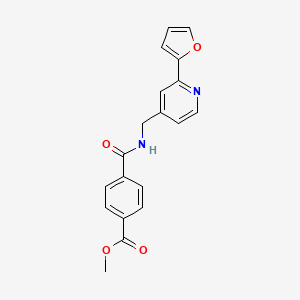
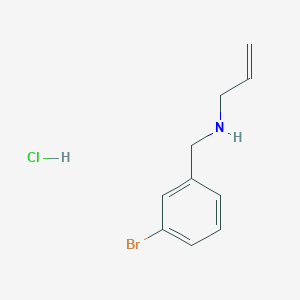
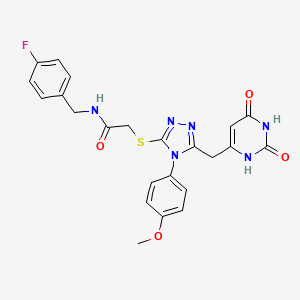

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)
![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)
